molecular formula C13H18FN3O2 B15260927 tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate

tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate

Cat. No.: B15260927
M. Wt: 267.30 g/mol
InChI Key: SYKNPWQDJHKYIX-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a fluorophenyl derivative with tert-butyl carbamate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate is unique due to its specific structural features, such as the presence of a fluorophenyl group and a carbamimidoylmethyl moiety.

Properties

Molecular Formula

C13H18FN3O2

Molecular Weight

267.30 g/mol

IUPAC Name

tert-butyl N-[4-(2-amino-2-iminoethyl)-3-fluorophenyl]carbamate

InChI

InChI=1S/C13H18FN3O2/c1-13(2,3)19-12(18)17-9-5-4-8(6-11(15)16)10(14)7-9/h4-5,7H,6H2,1-3H3,(H3,15,16)(H,17,18)

InChI Key

SYKNPWQDJHKYIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=N)N)F

Origin of Product

United States

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